N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known by its CAS number 147118-36-3, is a compound with the following chemical structure:
Structure: C16H20FN3O3S
It is a white to pale yellow solid with a melting point of 137-140°C. The compound is an intermediate in the synthesis of rosuvastatin calcium , a potent statin used to lower cholesterol levels .
Preparation Methods
The synthetic route for N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves several steps:
-
Hydrogenation of Pyrimidine Ring
- Start with 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)pyrimidine-5-methanol (the precursor).
- React with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to reduce the pyrimidine ring, forming the corresponding dihydrobenzoxazine intermediate.
-
Formylation
- Treat the dihydrobenzoxazine intermediate with formic acid (HCOOH) to introduce the formyl group at the 5-position.
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Amidation
- React the formyl intermediate with methylamine (CH₃NH₂) to form the amide linkage.
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Sulfonation
- Introduce the methylsulfonyl group by reacting the amide intermediate with methanesulfonyl chloride (CH₃SO₂Cl).
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including amidation, formylation, and sulfonation.
Common Reagents and Conditions:
Major Products: The final product is N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.
Scientific Research Applications
Cholesterol Regulation: N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide serves as an intermediate in the synthesis of rosuvastatin calcium, a widely used statin for managing hypercholesterolemia.
Drug Development: Researchers explore its potential in drug development due to its unique structure and pharmacological properties.
Mechanism of Action
HMG-CoA Reductase Inhibition: Like other statins, rosuvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. By reducing cholesterol synthesis, it lowers LDL cholesterol levels.
Comparison with Similar Compounds
Uniqueness: N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out for its specific substitution pattern and role as a precursor to rosuvastatin.
Similar Compounds: Other statins, such as atorvastatin, simvastatin, and pravastatin, share similar mechanisms but differ in substituents and pharmacokinetics.
Remember that this compound plays a crucial role in the synthesis of rosuvastatin, often referred to as a “superstatin” due to its efficacy and safety profile
Properties
Molecular Formula |
C17H17FN2O4S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H17FN2O4S/c1-11-3-8-15-14(9-11)20(25(2,22)23)10-16(24-15)17(21)19-13-6-4-12(18)5-7-13/h3-9,16H,10H2,1-2H3,(H,19,21) |
InChI Key |
HVNKHVYDMOXZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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